molecular formula C5H3BrN2O B1390524 5-Bromopyrimidine-4-carbaldehyde CAS No. 933746-26-0

5-Bromopyrimidine-4-carbaldehyde

Cat. No. B1390524
M. Wt: 186.99 g/mol
InChI Key: KVIYGKRGFGJVFL-UHFFFAOYSA-N
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Description

5-Bromopyrimidine-4-carbaldehyde is a heterocyclic organic compound used in various research areas like drug development and material science. It has an empirical formula of C5H3BrN2O and a molecular weight of 186.99 g/mol .


Synthesis Analysis

The synthesis of 5-Bromopyrimidine-4-carbaldehyde involves several steps. One method involves the use of N-Boc-3-piperidine carboxylic acids as the starting material. The target product is obtained through over-churning, reduction, condensation, substitution, de-tertbutyloxycarbonyl protection, condensation, and reduction .


Molecular Structure Analysis

The molecular structure of 5-Bromopyrimidine-4-carbaldehyde consists of a bromine atom attached to the 5th carbon of the pyrimidine ring and a carbaldehyde group attached to the 4th carbon .


Chemical Reactions Analysis

5-Bromopyrimidine-4-carbaldehyde undergoes various chemical reactions. For instance, it undergoes rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It also undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .


Physical And Chemical Properties Analysis

5-Bromopyrimidine-4-carbaldehyde is a solid substance . Its melting point is between 67-73 °C .

Scientific Research Applications

Inhibitor Development

5-Bromopyrimidine-4-carbaldehyde derivatives, such as 4-aminopyrimidine-5-carbaldehyde oximes, have been identified as potent inhibitors of VEGFR-2, a critical target in angiogenesis-related diseases (Huang et al., 2011). Additionally, derivatives have been developed as dual inhibitors of EGFR and ErbB-2 protein tyrosine kinases, showing significant potential in targeted cancer therapies (Xu et al., 2008).

Chemical Synthesis and Catalysis

The compound has applications in facilitating chemical synthesis and catalysis. For instance, it can be used in palladium-catalyzed cyclization reactions (Cho & Kim, 2008) and in the Minisci homolytic alkoxycarbonylation of 5-halopyrimidines, demonstrating its utility in regioselective synthesis processes (Regan et al., 2012).

Pharmaceutical Research

In pharmaceutical research, 5-Bromopyrimidine-4-carbaldehyde derivatives are used in the synthesis of various pharmacologically active molecules. For example, ethyl 5-bromopyrimidine-4-carboxylate, derived from this compound, has been utilized in the preparation of CK2 inhibitors, highlighting its significance in drug development (Regan et al., 2012).

Antimicrobial and Antioxidant Studies

Derivatives of 5-Bromopyrimidine-4-carbaldehyde, like 4-aminopyrimidine-5-carbaldehyde and its derivatives, have shown significant antimicrobial and antioxidant activities in various studies (Suresh et al., 2010). This indicates potential applications in developing new antimicrobial agents.

Safety And Hazards

5-Bromopyrimidine-4-carbaldehyde is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-bromopyrimidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O/c6-4-1-7-3-8-5(4)2-9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIYGKRGFGJVFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670328
Record name 5-Bromopyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromopyrimidine-4-carbaldehyde

CAS RN

933746-26-0
Record name 5-Bromopyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromopyrimidine-4-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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